REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:10]=[C:11]([S:18]([NH2:21])(=[O:20])=[O:19])[CH:12]=[CH:13][C:14]=2[N+:15]([O-])=O)=[CH:4][CH:3]=1.[NH4+].[Cl-].O>CCO.[Fe]>[NH2:15][C:14]1[CH:13]=[CH:12][C:11]([S:18]([NH2:21])(=[O:19])=[O:20])=[CH:10][C:9]=1[S:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:1.2|
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Name
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3-(4-Chlorophenylthio)-4-nitro-benzenesulphonamide
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Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)SC=1C=C(C=CC1[N+](=O)[O-])S(=O)(=O)N
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Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
|
0.4 g
|
Type
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catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 30 minutes
|
Duration
|
30 min
|
Type
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FILTRATION
|
Details
|
The solution was filtered
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Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
WASH
|
Details
|
It was washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1)S(=O)(=O)N)SC1=CC=C(C=C1)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |